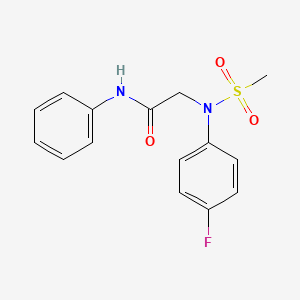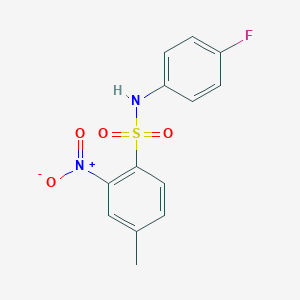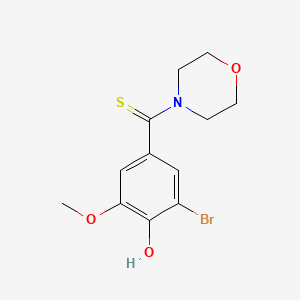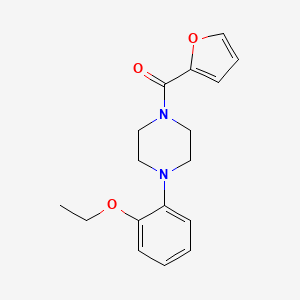
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as FMPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPG belongs to the class of NMDA receptor antagonists and has been studied for its ability to modulate the activity of these receptors, which are known to play a crucial role in various neurological and psychiatric disorders.
作用機序
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide acts as an antagonist of NMDA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and learning and memory processes. By blocking the activity of NMDA receptors, N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide can modulate the release of neurotransmitters such as dopamine and serotonin, which are known to be involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have various biochemical and physiological effects on the central nervous system. Studies have shown that N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide can modulate the release of neurotransmitters such as glutamate, dopamine, and serotonin, which are known to be involved in various neurological and psychiatric disorders. N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for pain management.
実験室実験の利点と制限
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for scientific research, including its high purity and stability, making it a viable compound for various experiments. However, N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the research and development of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One potential direction is the investigation of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide's potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia. Another potential direction is the development of novel analogs of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide with improved pharmacological properties, such as increased solubility and longer half-life. Additionally, the investigation of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide's potential use in pain management and addiction treatment is an area of active research.
合成法
The synthesis of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves the reaction of 4-fluoroaniline with N-methyl-N-phenylglycine to form the intermediate product, N-(4-fluorophenyl)-N-methyl-N-phenylglycine. This intermediate is then treated with methanesulfonyl chloride to obtain the final product, N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. The synthesis of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
科学的研究の応用
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide can modulate the activity of NMDA receptors, which are known to play a crucial role in the pathogenesis of various disorders such as Alzheimer's disease, Parkinson's disease, depression, and schizophrenia. N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been studied for its potential use in pain management and addiction treatment.
特性
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-22(20,21)18(14-9-7-12(16)8-10-14)11-15(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCHFZKQUZHTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)
![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)
![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)

![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)

